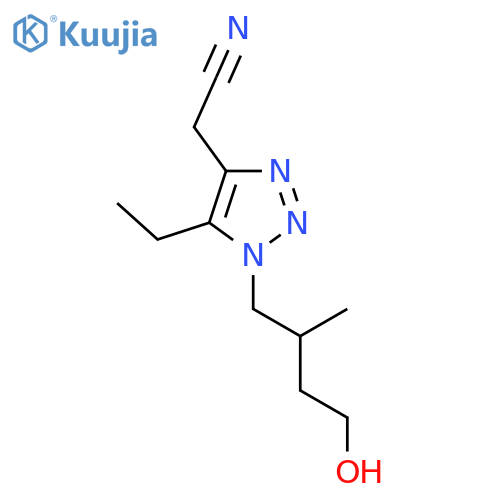Cas no 2172070-31-2 (2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile)

2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile
- 2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile
- 2172070-31-2
- EN300-1598653
-
- インチ: 1S/C11H18N4O/c1-3-11-10(4-6-12)13-14-15(11)8-9(2)5-7-16/h9,16H,3-5,7-8H2,1-2H3
- InChIKey: KNXQBGWYJCYIER-UHFFFAOYSA-N
- ほほえんだ: OCCC(C)CN1C(=C(CC#N)N=N1)CC
計算された属性
- せいみつぶんしりょう: 222.14806121g/mol
- どういたいしつりょう: 222.14806121g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 6
- 複雑さ: 250
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 74.7Ų
2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1598653-0.25g |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 0.25g |
$2143.0 | 2023-06-05 | ||
| Enamine | EN300-1598653-2.5g |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 2.5g |
$4566.0 | 2023-06-05 | ||
| Enamine | EN300-1598653-500mg |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 500mg |
$2236.0 | 2023-09-23 | ||
| Enamine | EN300-1598653-100mg |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 100mg |
$2050.0 | 2023-09-23 | ||
| Enamine | EN300-1598653-10000mg |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 10000mg |
$10018.0 | 2023-09-23 | ||
| Enamine | EN300-1598653-10.0g |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 10g |
$10018.0 | 2023-06-05 | ||
| Enamine | EN300-1598653-0.05g |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 0.05g |
$1957.0 | 2023-06-05 | ||
| Enamine | EN300-1598653-1000mg |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 1000mg |
$2330.0 | 2023-09-23 | ||
| Enamine | EN300-1598653-1.0g |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 1g |
$2330.0 | 2023-06-05 | ||
| Enamine | EN300-1598653-50mg |
2-[5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl]acetonitrile |
2172070-31-2 | 50mg |
$1957.0 | 2023-09-23 |
2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile 関連文献
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrileに関する追加情報
Compound CAS No. 2172070-31-2: 2-(5-Ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl)acetonitrile
The compound with CAS number 2172070-31-2, commonly referred to as 2-(5-Ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl)acetonitrile, is a highly specialized organic compound with a complex structure. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds widely used in various fields due to their unique chemical properties and versatile applications.
The molecular structure of this compound is characterized by a triazole ring system substituted with an ethyl group at the 5-position and a hydroxymethylbutyl group at the 1-position. The acetonitrile group is attached to the 4-position of the triazole ring. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for a range of applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the potential of this compound in drug discovery. Its triazole core is known for its ability to form hydrogen bonds and engage in π-interactions, which are critical for molecular recognition and binding affinity in biological systems. Researchers have explored its role as a scaffold for designing bioactive molecules targeting various therapeutic areas, including cancer, inflammation, and infectious diseases.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution and cyclization reactions. The introduction of the hydroxymethylbutyl group at the 1-position requires careful control of reaction conditions to ensure regioselectivity and avoid side reactions. The acetonitrile group is typically introduced through an alkylation step, leveraging the nucleophilicity of the triazole ring.
One of the most promising applications of this compound lies in its potential as an agrochemical agent. Triazoles are known for their fungicidal properties, and this compound has shown activity against several plant pathogens in preliminary assays. Its ability to inhibit fungal growth without significant toxicity to plants makes it a candidate for developing environmentally friendly pesticides.
From a materials science perspective, this compound exhibits interesting thermal stability and mechanical properties. Its rigid triazole framework contributes to high melting points and resistance to degradation under harsh conditions. These attributes make it a potential candidate for use in high-performance polymers or advanced materials requiring thermal stability.
In conclusion, CAS No. 2172070-31-2, or 2-(5-Ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-yl)acetonitrile, represents a versatile compound with significant potential across multiple disciplines. Its unique structure enables diverse applications in drug discovery, agrochemicals, and materials science. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing innovative solutions across these fields.
2172070-31-2 (2-5-ethyl-1-(4-hydroxy-2-methylbutyl)-1H-1,2,3-triazol-4-ylacetonitrile) 関連製品
- 2229235-18-9(methyl 4-(but-3-yn-2-yl)-2-methylbenzoate)
- 1197332-52-7((3-Methoxy-2,5-dimethylphenyl)boronic acid)
- 297146-47-5(3-(2,2-Dichloroethenyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropane-1-carboxamide)
- 2171413-36-6((3S)-3-3-cyclopropyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidohexanoic acid)
- 1511310-16-9(1H-1,2,4-Triazole, 1-(cyclopropylmethyl)-3-iodo-)
- 98709-76-3(Acetamide, N-(6-bromo-5,6,7,8-tetrahydro-5-oxo-2-naphthalenyl)-)
- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)
- 1270548-31-6(3-amino-3-(4-bromo-2-methoxyphenyl)propan-1-ol)
- 2171643-80-2(5-3-(dimethylamino)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-3-methylpentanoic acid)
- 179057-32-0(1-4-(4-Fluorophenoxy)phenylmethanamine)




